Fluorofelbamate - 726-99-8

Fluorofelbamate

Catalog Number: EVT-1566782
CAS Number: 726-99-8
Molecular Formula: C11H13FN2O4
Molecular Weight: 256.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluorofelbamate is a member of benzenes.
Overview

Fluorofelbamate is a compound derived from felbamate, which is primarily known for its use as an anticonvulsant medication. The modification of felbamate to create fluorofelbamate introduces a fluorine atom into its structure, which alters its pharmacological properties. This compound has been studied for its potential in treating epilepsy and other seizure disorders due to its ability to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid.

Source

Fluorofelbamate is synthesized from felbamate, which itself is a synthetic compound originally developed for the treatment of epilepsy. Research has indicated that fluorofelbamate exhibits enhanced anticonvulsant activity compared to its parent compound, making it a subject of interest in neurological pharmacology .

Classification

Fluorofelbamate falls under the category of anticonvulsants and neuromodulators. It is classified as a carbamate derivative, which is significant in its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of fluorofelbamate typically involves the modification of the felbamate structure through the introduction of a fluorine atom at specific positions within the molecular framework. Various synthetic routes have been explored, with one common method being:

  1. Starting Material: Felbamate.
  2. Reagent: Fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.
  3. Conditions: The reaction is usually conducted under controlled temperature and pressure to ensure selective fluorination.

Technical Details

The synthesis can be monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of the fluorine atom and the integrity of the carbamate structure .

Molecular Structure Analysis

Structure

Fluorofelbamate retains the core structure of felbamate but includes a fluorine atom, which influences its interaction with biological targets. The chemical formula is typically represented as C9H10F1N1O2C_9H_{10}F_1N_1O_2.

Data

  • Molecular Weight: Approximately 185.18 g/mol.
  • Chemical Structure: The presence of functional groups such as the carbamate moiety contributes to its biological activity.
Chemical Reactions Analysis

Reactions

Fluorofelbamate undergoes various chemical reactions that are relevant to its pharmacological activity. Key reactions include:

  1. Degradation Reactions: Under certain conditions, fluorofelbamate can degrade into non-active metabolites.
  2. Interaction with Biological Targets: The compound interacts with gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission.

Technical Details

Studies utilizing high-performance liquid chromatography have been employed to analyze the stability and degradation pathways of fluorofelbamate in biological systems .

Mechanism of Action

Process

Fluorofelbamate primarily acts by enhancing the activity of gamma-aminobutyric acid at GABA_A receptors, leading to increased chloride ion influx and resultant hyperpolarization of neurons. This action reduces neuronal excitability and prevents seizure propagation.

Data

Research indicates that fluorofelbamate's mechanism involves both direct receptor modulation and indirect effects on neurotransmitter release dynamics, contributing to its efficacy in seizure control .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 150-155 °C.
  • Stability: Stable under normal conditions but sensitive to moisture and light.

Relevant analyses include spectroscopic methods (e.g., Fourier-transform infrared spectroscopy) to characterize functional groups and confirm structural integrity .

Applications

Fluorofelbamate has been investigated for several scientific uses:

  1. Anticonvulsant Therapy: Primarily studied for its potential in managing epilepsy and other seizure disorders.
  2. Neuroprotective Agent: Research suggests possible neuroprotective effects, making it relevant in studies concerning neurodegenerative diseases.
  3. Pharmacological Studies: Used in experimental models to understand GABAergic mechanisms and develop new therapeutic strategies for seizure management .
Introduction to Refractory Epilepsy and Anticonvulsant Development

Epidemiology of Refractory Seizures: Prevalence and Unmet Clinical Needs

Approximately 30-40% of epilepsy patients experience drug-resistant seizures despite therapeutic advances, maintaining a stagnant prevalence rate over the past decade [1] [2]. This refractory population faces a 5-10 times higher mortality risk compared to controlled counterparts and sustains significant socioeconomic burdens [4] [6]. The annual healthcare costs for these individuals are substantially higher than for responsive patients, with studies indicating expenses exceeding €2,000 per patient versus €412 for seizure-free individuals [6].

The unmet clinical needs extend beyond seizure control to quality-of-life impairments, including neurodevelopmental delays in pediatric populations and limited occupational opportunities in adults. Longitudinal studies identify key predictors of refractoriness: abnormal neuroimaging, early seizure frequency, and genetic/epilepsy syndromes [4]. These patients cycle through an average of 5-7 antiseizure medications with diminishing returns, as the likelihood of achieving seizure freedom drops below 5% after two appropriate drug failures [4] [6].

Table 1: Epidemiological Burden of Refractory Epilepsy

ParameterPrevalence/ImpactData Source
Proportion of epilepsy cases30-40%Clinical cohort studies [1] [4]
Annual healthcare cost per patient€2,198 (vs. €412 in controlled epilepsy)Italian prospective study [6]
Mortality risk multiplier5-10× general populationPopulation studies [4]
Seizure freedom probability after 2 drug failures<5%ILAE consensus data [4] [6]

Limitations of Combinatorial Anticonvulsant Therapies

Clinicians routinely employ multi-drug regimens targeting complementary mechanisms—typically combining sodium channel blockers (e.g., carbamazepine) with GABA enhancers (e.g., benzodiazepines). However, these strategies demonstrate diminishing returns: only 12-17% of refractory patients achieve seizure freedom with additional agents [6] [8]. The three core limitations include:

  • Pharmacokinetic Challenges: Enzyme-inducing agents (e.g., phenytoin, carbamazepine) accelerate metabolism of co-administered drugs, necessitating complex dose adjustments. Felbamate exemplifies this issue, showing 40-50% higher clearance in children and altered kinetics when combined with valproate or enzyme inducers [3].

  • Pharmacodynamic Clashes: Synergism is often undermined by opposing mechanisms. For example, NMDA antagonists may counterbalance GABAergic effects, while sodium channel blockers can paradoxically exacerbate absence seizures [4].

  • Adherence and Tolerability: Polypharmacy correlates with 3.2× higher discontinuation rates due to cumulative neurotoxicity (somnolence, dizziness) and gastrointestinal effects [6] [8]. Caregiver burden escalates with regimen complexity, particularly in pediatric and cognitively impaired populations.

Table 2: Limitations of Antiseizure Polypharmacy

Challenge TypeClinical ManifestationImpact
PharmacokineticDrug-metabolizing enzyme inductionReduced serum levels of co-administered drugs [3]
PharmacodynamicReceptor target conflictsReduced efficacy or paradoxical seizures [4]
Adherence-relatedNeurotoxicity (dizziness/somnolence)23-37% discontinuation in trials [8]
EconomicHigh-cost combinations5× cost increase vs monotherapy [6]

Historical Context of Felbamate: Efficacy vs. Idiosyncratic Toxicity

Felbamate (Felbatol®), approved in 1993, represented a paradigm shift in anticonvulsant design as the first broad-spectrum agent with dual mechanisms: NMDA receptor modulation and voltage-gated sodium channel inhibition [1] [3]. Clinical trials demonstrated unprecedented efficacy—seizure reduction rates of 35-50% in Lennox-Gastaut syndrome and 31% median decrease in partial-onset seizures [3] [5]. Its unique pharmacological profile enabled activity against both focal and generalized seizure types, positioning it as a promising alternative to polypharmacy.

However, post-marketing surveillance revealed idiosyncratic toxicities not detected in pre-approval studies involving ~4,000 patients:

  • Aplastic anemia: 34 confirmed cases within six years of approval (27-207 cases/million users vs. 2-2.5/million baseline), exclusively in patients >13 years [3] [5]
  • Hepatic failure: 18 reported incidents (1:18,500–25,000 exposures) with latency periods of 25-939 days and >30% mortality [5]

The toxicity mechanism was traced to felbamate's metabolic pathway producing atropaldehyde, a reactive intermediate that forms protein adducts triggering immune-mediated toxicity [5] [7]. This discovery catalyzed the development of structural analogs like fluorofelbamate, designed to block the high-risk metabolic pathway while retaining the parent drug's mechanistic breadth [1] [2].

Table 3: Felbamate's Clinical Profile vs. Toxicity Challenges

ParameterPre-Toxicity RecognitionPost-Marketing Reality
Clinical efficacy31-50% seizure reduction in refractory epilepsyMaintained efficacy but restricted usage [3]
Mechanistic advantageDual NMDA/sodium channel modulationUnique among contemporary ASDs [1]
Toxicity incidenceNot detected in 4,000 pre-approval patientsAplastic anemia: 34 cases; Hepatotoxicity: 18 cases [5]
Metabolic culpritUnidentifiedAtropaldehyde from hydrolyzed monocarbamate [7]

The felbamate experience established critical drug design principles:

  • Metabolic stability is as crucial as target engagement for chronic-use neurology drugs
  • Post-approval pharmacovigilance must extend beyond the 3-year mark to detect rare idiosynchratic reactions
  • Structural optimization of proven agents (e.g., fluorination) offers a viable strategy to salvage abandoned therapeutic scaffolds

These insights directly informed fluorofelbamate's development, with deliberate fluorine substitution at the C-2 position to sterically hinder the formation of toxic aldehydes while preserving felbamate's pharmacodynamic advantages [1] [2]. The compound represents a rational response to epilepsy's unmet needs—addressing both pharmacological shortcomings of polypharmacy and historical safety failures.

Compounds Cited in Article:

  • Felbamate
  • Fluorofelbamate
  • Carbamazepine
  • Phenytoin
  • Valproic acid
  • Topiramate
  • Levetiracetam
  • Perampanel
  • Eslicarbazepine acetate
  • Zonisamide

Properties

CAS Number

726-99-8

Product Name

Fluorofelbamate

IUPAC Name

(3-carbamoyloxy-2-fluoro-2-phenylpropyl) carbamate

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

InChI

InChI=1S/C11H13FN2O4/c12-11(6-17-9(13)15,7-18-10(14)16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,15)(H2,14,16)

InChI Key

ZCDHNOUTBZTCLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F

Synonyms

2-fluoro-2-phenyl-1,3-propanediyl dicarbamate
Fluorofelbamate

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.